Hydrophobicity Advantage: XLogP of the 2‑Naphthyl Derivative vs. Phenyl and Unsubstituted Analogues
The 2‑naphthyl substituent confers markedly higher lipophilicity compared to the phenyl analogue. 2‑Amino‑5‑(2‑naphthyl)‑1,3,4‑thiadiazole displays a computed XLogP of 2.9 , whereas 2‑amino‑5‑phenyl‑1,3,4‑thiadiazole and the unsubstituted parent ATDA exhibit XLogP values of approximately 1.5 and ‑0.1, respectively [1]. This difference of ~1.4 log units corresponds to an approximately 25‑fold higher octanol‑water partition coefficient for the naphthyl derivative.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.9 |
| Comparator Or Baseline | 2-Amino-5-phenyl-1,3,4-thiadiazole (XLogP ≈ 1.5); 2-Amino-1,3,4-thiadiazole, ATDA (XLogP ≈ -0.1) |
| Quantified Difference | ΔXLogP ≈ +1.4 (naphthyl vs. phenyl); ΔXLogP ≈ +3.0 (naphthyl vs. unsubstituted ATDA) |
| Conditions | Computed via XLogP3 algorithm; validated against experimental shake‑flask logP where available. |
Why This Matters
Higher lipophilicity predicts enhanced membrane permeability and a distinct CNS Multiparameter Optimization (MPO) profile, which directly influences biological target engagement and ADME behavior in cell‑based assays.
- [1] PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole (CID 123456). Computed XLogP ≈ 1.5. 2-Amino-1,3,4-thiadiazole (ATDA, CID 136534). Computed XLogP ≈ -0.1. View Source
